

5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular structure

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-
4(3H)-one

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An In-depth Technical Guide to **5-Fluoro-2-methoxypyrimidin-4(3H)-one**

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of fluorouracil, a widely used chemotherapeutic agent, it serves as a crucial building block and is sometimes identified as an impurity in related drug syntheses. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a pyrimidine derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a ketone group at the 4-position. The tautomeric form, 5-fluoro-2-methoxy-pyrimidin-4-ol, is also recognized.

Caption: 2D structure of **5-Fluoro-2-methoxypyrimidin-4(3H)-one**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5-fluoro-2-methoxy-1H-pyrimidin-6-one	[1]
CAS Number	1480-96-2	[1][2][3][4][5]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂	[1][2][3][6]
SMILES	<chem>COC1=NC=C(C(=O)N1)F</chem>	[1]
InChI	InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)	[1][2]
InChIKey	VMIFBCPINLZNNI-UHFFFAOYSA-N	[1][2]
PubChem CID	352550	[1]
Synonyms	5-Fluoro-2-methoxy-4(3H)-pyrimidinone, 2-Methoxy-5-fluorouracil, 2-O-Methyl-5-fluorouracil, 5-Fluoro-2-methoxy-4-pyrimidinone	[1][2][4]

Physicochemical Properties

The key physical and chemical properties are summarized below, providing essential data for laboratory handling and experimental design.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	144.10 g/mol	[1][2][5][7]
Appearance	White to Almost white powder/crystal	[6]
Melting Point	204-208 °C (lit.)	[2]
Boiling Point	225.1 °C (at 101,325 Pa)	[2]
Density	1.44 ± 0.1 g/cm ³ (Predicted)	[2]
Water Solubility	5.49 g/L at 20 °C	[2]
Purity	>98.0%	[3][6]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

- Infrared (IR) Spectroscopy: FTIR spectra for **5-Fluoro-2-methoxypyrimidin-4(3H)-one** are available and have been recorded using KBr pellets and ATR techniques.[1] Key vibrational bands would be expected for C=O, C-F, C-O, N-H, and C-H bonds. For the related compound 5-fluorouracil, characteristic peaks are observed at 1661 cm⁻¹ (C=O stretching) and 3136 cm⁻¹ (N-H stretching).[8]
- Raman Spectroscopy: FT-Raman spectra have also been documented.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not detailed in the provided search results, NMR data for closely related analogs like 5-Fluoro-2-methoxypyrimidin-4-amine (¹H NMR, ¹³C NMR) are available and can provide reference points for chemical shifts.[9][10]
- Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight. The fragmentation patterns of pyrimidine derivatives are complex but can be characterized by the successive loss of functional groups.[11] For a related workflow on 5-fluorouracil metabolites, high-resolution mass spectrometry was used to achieve mass accuracies of <2 ppm.[12]

Synthesis and Experimental Protocols

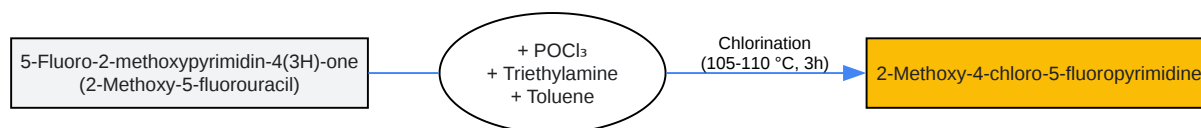
5-Fluoro-2-methoxypyrimidin-4(3H)-one can be synthesized from 2-methoxy-5-fluorouracil through a chlorination reaction followed by hydrazinolysis, although the provided references primarily describe its use in subsequent reactions. A relevant synthesis pathway involves the chlorination of a pyrimidinone precursor.

A patented method details a process for preparing a related intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine, from 2-methoxy-5-fluorouracil (which is a synonym for the title compound in its uracil tautomeric form). This highlights a key reaction of the title compound.[\[13\]](#)

Experimental Protocol: Chlorination of 2-methoxy-5-fluorouracil[\[13\]](#)

This protocol describes the conversion of the title compound into a key synthetic intermediate.

- **Reaction Setup:** In a 250 mL reaction flask equipped with a thermometer and condenser, add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine.
- **Heating:** Warm the mixture to 55 ± 1 °C.
- **Reagent Addition:** Begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride (POCl_3).
- **Reaction Conditions:** Control the reaction temperature between 105-110 °C during and after the addition.
- **Reaction Time:** Maintain the reaction at this temperature for 3 hours after the addition is complete.
- **Workup (Implied):** The resulting product, 2-methoxy-4-chloro-5-fluoropyrimidine, is then isolated from the reaction mixture. This intermediate can be further reacted, for example, with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine.[\[13\]](#)



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Caption: Synthesis of a key intermediate from the title compound.

Applications and Biological Relevance

5-Fluoro-2-methoxypyrimidin-4(3H)-one is primarily utilized as a specialized building block in organic synthesis.[3][14] Its structural similarity to fluorouracil makes it a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][7] It is considered an important intermediate for creating triazolopyrimidine sulfonamide herbicides.[13]

Safety and Handling

According to aggregated GHS information, **5-Fluoro-2-methoxypyrimidin-4(3H)-one** is classified as a warning-level hazard.[1]

- Hazard Statement: H319 - Causes serious eye irritation.[1]
- Precautionary Statements: P264+P265, P280, P305+P351+P338, P337+P317.[1]
- General Handling: Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be

handled in a well-ventilated area. It is described as irritating to the eyes, respiratory system, and skin.[2]

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